4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylethynyl]benzoic acid methyl ester
Overview
Description
4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylethynyl]benzoic acid methyl ester is a useful research compound. Its molecular formula is C22H23BO4 and its molecular weight is 362.2 g/mol. The purity is usually 95%.
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Biological Activity
4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylethynyl]benzoic acid methyl ester (commonly referred to as the compound ) is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure with a boron atom integrated into a dioxaborolane moiety. Its molecular formula is , which reflects its unique functional groups that may contribute to its biological properties.
The biological activity of this compound can be attributed to several mechanisms:
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Inhibition of Enzymatic Activity :
- The presence of the dioxaborolane group allows for interactions with enzymes that utilize boron as a cofactor. This can lead to inhibition of certain enzymatic pathways critical for cellular function.
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Antioxidant Properties :
- Some studies suggest that compounds containing boron may exhibit antioxidant activity, potentially mitigating oxidative stress in cells.
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Interaction with Cellular Signaling Pathways :
- The compound may influence various signaling pathways by modulating protein interactions or affecting gene expression through epigenetic mechanisms.
Toxicity and Safety Profile
The safety profile of the compound has been evaluated in several studies:
- Acute Toxicity : Studies indicate low acute toxicity levels with median lethal doses (LD50) greater than 2000 mg/kg in mammalian models, suggesting a favorable safety margin for potential therapeutic applications .
- Chronic Toxicity : Subchronic toxicity studies reveal moderate effects at higher doses, with no observed adverse effect levels (NOAEL) around 30-300 mg/kg body weight per day .
- Genotoxicity : The compound has shown mixed results regarding genotoxic potential. While some studies indicate moderate clastogenic effects in vitro, it was not found to be mutagenic in vivo .
Case Studies and Research Findings
Several research studies have investigated the biological activity of similar boron-containing compounds:
- Anticancer Activity :
- Neuroprotective Effects :
- Ecotoxicological Studies :
Data Table: Summary of Biological Activities and Toxicity Profiles
Properties
IUPAC Name |
methyl 4-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23BO4/c1-21(2)22(3,4)27-23(26-21)19-14-10-17(11-15-19)7-6-16-8-12-18(13-9-16)20(24)25-5/h8-15H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGGJQXOMPWFXNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C#CC3=CC=C(C=C3)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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